5-Propylthio vs. H, Benzylthio, Methyl, or Propargylthio: USP28 Inhibitory Potency Head-to-Head
In a systematic R₁-group SAR study on 3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-amine derivatives (all bearing a 4-chlorobenzyl group at R₂), the 5-propylthio substituent (Compound 19) achieved an IC₅₀ of 1.10 ± 0.02 μmol/L against USP28. Replacing propylthio with H (Compound 21) increased the IC₅₀ to 12.26 ± 0.27 μmol/L (11.1-fold loss), with Bn-S (Compound 22) to 23.26 ± 0.59 μmol/L (21.1-fold loss), with Me (Compound 23) to 34.83 ± 1.27 μmol/L (31.7-fold loss), and with propargyl-S (Compound 24) to 14.46 ± 0.19 μmol/L (13.1-fold loss). The authors explicitly concluded that the propylthio group is essential for USP28 inhibitory activity [1].
| Evidence Dimension | IC₅₀ against USP28 (μmol/L) |
|---|---|
| Target Compound Data | 1.10 ± 0.02 (Compound 19, R₁ = Propyl-S-) |
| Comparator Or Baseline | Compounds 21 (R₁ = H): 12.26 ± 0.27; 22 (R₁ = Bn-S-): 23.26 ± 0.59; 23 (R₁ = Me-): 34.83 ± 1.27; 24 (R₁ = Propargyl-S-): 14.46 ± 0.19 |
| Quantified Difference | 11.1-fold to 31.7-fold loss of potency vs. propylthio |
| Conditions | USP28 enzyme inhibition assay; values reported as mean ± SEM from triplicate determinations [1] |
Why This Matters
Procurement of the wrong 5-thioalkyl analog for a USP28 or related deubiquitinase program will introduce a ≥11-fold potency deficit at the screening stage, potentially causing false negatives in hit identification.
- [1] Xu, X. et al. Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Bioorg. Chem. 2020, 95, 103555. Table 1, Compounds 19–24. DOI: 10.1016/j.bioorg.2019.103555. View Source
